N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted at position 4 with a 2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl group and at position 2 with a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-6-12(2)9-20(8-11)15(21)7-13-10-24-17(18-13)19-16(22)14-4-3-5-23-14/h3-5,10-12H,6-9H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXTESYZCTMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 3,5-dimethylpiperidine through the alkylation of piperidine with appropriate alkylating agents.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the piperidine intermediate with thioamide and α-haloketone under acidic conditions.
Furan Ring Attachment: The final step is the coupling of the thiazole intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or furan rings, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole or furan derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and antimicrobial applications. The following sections detail these findings.
Anticancer Activity
Several studies have investigated the anticancer potential of N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. This mechanism suggests that it may be effective against various cancer types, including breast and lung cancers.
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The percentage growth inhibition (PGI) ranged from 60% to 85% depending on the concentration used .
- Case Studies : A recent study highlighted the effectiveness of this compound in combination therapy with existing chemotherapeutics, enhancing their efficacy while reducing side effects .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Broad-Spectrum Activity : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When tested in combination with traditional antibiotics, this compound demonstrated synergistic effects, potentially overcoming antibiotic resistance mechanisms .
Synthesis and Characterization
The synthesis of this compound involves several steps:
Mechanism of Action
The mechanism of action of N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several urea and carboxamide derivatives reported in the literature. Key comparisons include:
Urea-Based Thiazole Derivatives ()
Compounds 1f, 1g, 2a, and 2b (from ) feature a thiazole-urea scaffold with piperazine or substituted benzylidene groups. Notable differences include:
- Target Compound : Carboxamide linker (furan-2-carboxamide) and 3,5-dimethylpiperidine.
- Urea Analogues : Urea linker (-NH-C(O)-NH-) and piperazine or benzylidene substituents.
Piperazine/Acetamide Derivatives ()
Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) shares a thiazole-acetamide backbone but differs in:
- Substituents : Bromophenyl and chlorophenyl groups vs. furan and dimethylpiperidine.
- Pharmacokinetics : Compound 4 is formulated with Cremophor® EL for oral administration, suggesting solubility challenges common to lipophilic thiazole derivatives .
Furan Carboxamide Analogues ()
The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) has a nearly identical carboxamide-thiazole-furan structure but replaces the dimethylpiperidine with a 3-methoxybenzylamino group.
Table 1: Comparative Data for Selected Analogues
Key Observations:
- Yield: Urea derivatives (70–78%) suggest efficient synthesis, though the target compound’s yield is unknown .
- Melting Points : Urea analogues exhibit high melting points (190–207°C), likely due to crystalline packing from hydrogen-bonding urea groups. The target compound’s melting point may be lower due to the flexible piperidine substituent.
- Molecular Weight : The target compound is expected to have a higher molecular weight (~450–500 g/mol) compared to CAS 923226-70-4 (371.4 g/mol), influencing bioavailability .
Biological Activity
N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thiazole ring, a furan moiety, and a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 350.462 g/mol. The structural components are significant for its biological interactions.
Research indicates that the compound exhibits a variety of biological activities:
- Cytotoxicity : Studies have shown that this compound demonstrates potent cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against human colon cancer cells (HCT116 and HT29), showing IC50 values below 4 µM, indicating strong anti-cancer properties compared to standard treatments like 5-Fluorouracil (5-FU) .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mechanisms including the activation of caspases and disruption of mitochondrial membrane potential. This apoptotic pathway is critical in cancer therapy as it selectively targets malignant cells while sparing normal cells .
- Antioxidant Activity : Preliminary findings suggest that the compound may exert protective effects against oxidative stress. It has been observed to reduce DNA damage and improve mitochondrial function in cellular models exposed to carcinogenic agents .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Colon Cancer : In a controlled study, HCT116 and HT29 colon cancer cells were treated with varying concentrations of the compound. The results indicated significant dose-dependent cytotoxicity, with the mechanism involving both apoptosis and necrosis pathways .
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of similar compounds derived from piperidine structures. These studies suggest that compounds with similar backbones can mitigate neurodegenerative processes by reducing inflammation and oxidative damage .
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | < 1 | Apoptosis induction |
| HT29 | < 1 | Mitochondrial membrane depolarization |
| Non-malignant Cells | > 10 | Selective toxicity |
Research Findings
The following findings summarize key research outcomes related to the biological activity of this compound:
- Selectivity Index (SI) : The compound exhibits a high selectivity index when tested against non-malignant versus malignant cell lines, indicating its potential as a targeted therapy .
- Inhibition of Nitrosative Stress : The compound has been shown to decrease levels of nitric oxide (NO) while increasing glutathione (GSH), suggesting a dual role in managing both oxidative and nitrosative stress within cellular environments .
- Potential for Chemoprevention : The cytoprotective effects observed in studies indicate that this compound may have chemopreventive properties, warranting further exploration into its use for preventing cancer development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
